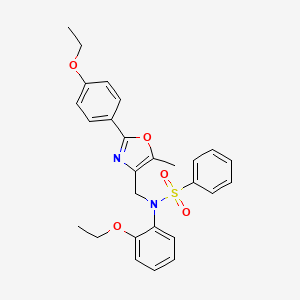

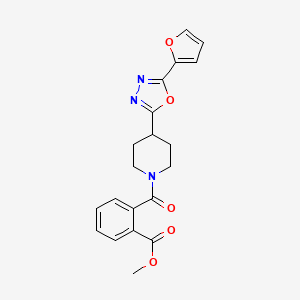

![molecular formula C14H14N4O3 B2878536 (2E)-N-methyl-4-[(4-oxo-3,4-dihydrophthalazin-1-yl)formamido]but-2-enamide CAS No. 2097939-56-3](/img/structure/B2878536.png)

(2E)-N-methyl-4-[(4-oxo-3,4-dihydrophthalazin-1-yl)formamido]but-2-enamide

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

(2E)-N-methyl-4-[(4-oxo-3,4-dihydrophthalazin-1-yl)formamido]but-2-enamide, also known as MitoBloCK-6, is a small molecule inhibitor of mitochondrial complex II. It is a promising tool for studying mitochondrial function and has potential applications in drug discovery and development.

Aplicaciones Científicas De Investigación

Synthesis and Structural Studies

One of the fundamental applications of compounds similar to "(2E)-N-methyl-4-[(4-oxo-3,4-dihydrophthalazin-1-yl)formamido]but-2-enamide" is in the synthesis of complex organic molecules. For example, the base-promoted cascade reaction of N-propargylic β-enaminones with formamides leads to the synthesis of densely substituted 2-aminopyridines, showcasing the utility of formamides in organic synthesis (Weng et al., 2018). Similarly, the synthesis of new enaminones by reacting ethyl 2-hydroxy-4-(4-hydroxy-6-methyl2H-pyran-2-on-3-yl)-4-oxo-2-butenoate with amines underlines the versatility of these compounds in generating structurally complex and diverse molecules (Brbot-Šaranović et al., 2000).

Catalysis and Reaction Mechanisms

The compound and its related counterparts find significant application in catalysis, where they are used to facilitate or improve the efficiency of chemical reactions. For instance, the dehydrogenative [4 + 2] cycloaddition of formamides with alkynes through double C-H activation demonstrates the role of formamides in catalytic processes, enabling the formation of highly substituted dihydropyridone derivatives (Nakao et al., 2011). Another example includes the enantioselective Rh-catalyzed hydrogenation of N-formyl dehydroamino esters, highlighting the application of formamide derivatives in asymmetric synthesis (Panella et al., 2006).

Material Science and Engineering

Moreover, compounds similar to "this compound" are explored in material science and engineering for the development of new materials with unique properties. The synthesis and characterization of dehydroacetic acid derivatives and molybdenum(V) complexes, for example, provide insights into the potential of these compounds in creating materials with specific electronic or structural characteristics (Cindrić et al., 2004).

Environmental Chemistry

Finally, the study of the atmospheric chemistry of amides, including formamide and its derivatives, offers important information on the environmental implications of these compounds. The reactions of amides with atmospheric oxidants are crucial for understanding their behavior and fate in the environment (Barnes et al., 2010).

Propiedades

IUPAC Name |

N-[(E)-4-(methylamino)-4-oxobut-2-enyl]-4-oxo-3H-phthalazine-1-carboxamide |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H14N4O3/c1-15-11(19)7-4-8-16-14(21)12-9-5-2-3-6-10(9)13(20)18-17-12/h2-7H,8H2,1H3,(H,15,19)(H,16,21)(H,18,20)/b7-4+ |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DDPZROMICJZCJT-QPJJXVBHSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CNC(=O)C=CCNC(=O)C1=NNC(=O)C2=CC=CC=C21 |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CNC(=O)/C=C/CNC(=O)C1=NNC(=O)C2=CC=CC=C21 |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H14N4O3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

286.29 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N-(7-chloro-4-methoxybenzo[d]thiazol-2-yl)-N-(2-(dimethylamino)ethyl)-3,4,5-trimethoxybenzamide hydrochloride](/img/structure/B2878456.png)

![5-(Hydroxymethyl)-2-methyl-4-({[(4-methylphenyl)methyl]amino}methyl)pyridin-3-ol](/img/structure/B2878459.png)

![N-((4,6-bis(dimethylamino)-1,3,5-triazin-2-yl)methyl)-2,3-dihydrobenzo[b][1,4]dioxine-6-sulfonamide](/img/structure/B2878465.png)

![1-(2-Chlorophenyl)-3-{[1-(dimethylsulfamoyl)piperidin-4-yl]methyl}urea](/img/structure/B2878467.png)

![2-Bromo-5-methoxy-N-(6-oxo-2,3,4,12,13,13a-hexahydro-1H-pyrido[2,1-d][1,5]benzoxazocin-8-yl)benzamide](/img/structure/B2878470.png)

![6-[(2-fluorophenyl)methyl]-8-(4-methoxybenzoyl)-2H,3H,6H,9H-[1,4]dioxino[2,3-g]quinolin-9-one](/img/structure/B2878472.png)

![N1-(2-(2-(4-chlorophenyl)thiazolo[3,2-b][1,2,4]triazol-6-yl)ethyl)-N2-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)oxalamide](/img/structure/B2878476.png)